1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC20389101
Molecular Formula: C13H16ClNO2
Molecular Weight: 253.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16ClNO2 |
|---|---|
| Molecular Weight | 253.72 g/mol |
| IUPAC Name | 1-[2-amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H16ClNO2/c14-10-4-2-9(3-5-10)11(8-15)13(12(16)17)6-1-7-13/h2-5,11H,1,6-8,15H2,(H,16,17) |
| Standard InChI Key | XEWMSVDUPSMKRC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C(CN)C2=CC=C(C=C2)Cl)C(=O)O |
Introduction
1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique cyclobutane structure, an amino group, and a chlorophenyl moiety. Its molecular formula is C13H16ClNO2, with a molecular weight of approximately 253.72 g/mol . This compound is part of a class of compounds that often exhibit interesting biological activities due to the presence of a carboxylic acid group and an amino group, which can participate in various chemical reactions.
Synthesis and Chemical Reactivity
The synthesis of 1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to achieve high yields and purity. The compound's reactivity is attributed to its functional groups:
-
Carboxylic Acid Group: Participates in reactions such as esterification and amidation.
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Amino Group: Acts as a nucleophile in substitution reactions, allowing for further derivatization.
Applications and Biological Activities
1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid has potential applications in various fields, including medicinal chemistry. Interaction studies involving this compound are crucial for understanding its pharmacodynamics and potential therapeutic uses. These studies typically focus on its binding affinity to various receptors or enzymes relevant to its proposed biological activities.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Drug design and development |
| Biological Studies | Interaction studies with receptors/enzymes |
Comparison with Similar Compounds
Several compounds share structural similarities with 1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid | C13H16ClNO2 | Different chlorophenyl substitution |
| 1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclobutane-1-carboxylic acid | C13H15N2O4 | Nitro group instead of chloro group |
| 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid | C14H18NO3 | Methoxy substituent |
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